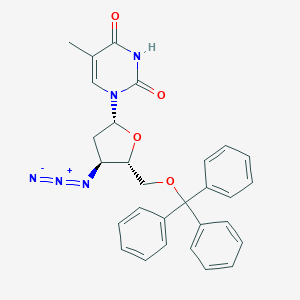

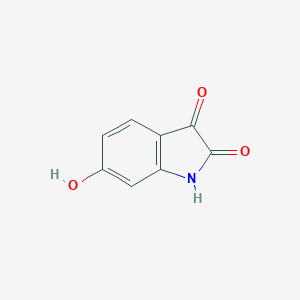

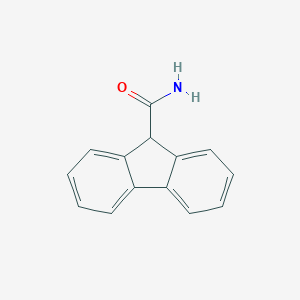

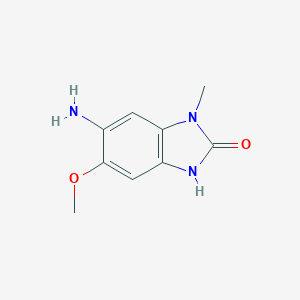

![molecular formula C6H4BrN3 B050190 6-ブロモピラゾロ[1,5-a]ピリミジン CAS No. 705263-10-1](/img/structure/B50190.png)

6-ブロモピラゾロ[1,5-a]ピリミジン

概要

説明

6-Bromopyrazolo[1,5-A]pyrimidine (6-BP) is a heterocyclic compound with a wide range of applications in medical, pharmaceutical, and biochemical research. It is a nitrogen-containing heterocyclic compound that has been used in the synthesis of various biologically active compounds. 6-BP has been found to have a variety of biochemical and physiological effects that make it an attractive target for further research.

科学的研究の応用

抗がん研究

6-ブロモピラゾロ[1,5-a]ピリミジンの誘導体は、抗腫瘍足場として潜在的な可能性を示しています . この化合物は、さまざまな酵素を阻害する能力があるため、特に抗がん特性を持つ新薬の設計において、がん研究において貴重な資産となります。

酵素阻害活性

6-ブロモピラゾロ[1,5-a]ピリミジン誘導体の酵素阻害活性は、創薬において重要です . 特定の酵素を阻害することにより、これらの化合物は、疾患メカニズムを研究し、さまざまな病気の標的療法を開発するために使用できます。

有機合成と官能基化

6-ブロモピラゾロ[1,5-a]ピリミジン: は、さまざまなN-複素環式化合物の有機合成と官能基化における重要な中間体として役立ちます . その構造的多様性により、潜在的な医薬品用途を持つ多様な分子の作成につながる改変が可能です。

キナーゼ阻害剤の開発

この化合物は、AMPKキナーゼ活性の潜在的に活性な阻害剤のライブラリの作成にも関与しています . AMPKはエネルギー恒常性において役割を果たし、糖尿病や肥満などの代謝性疾患の治療の標的となっています。

材料科学における応用

その顕著な光物理的特性により、6-ブロモピラゾロ[1,5-a]ピリミジンとその誘導体は、材料科学において注目を集めています . これらは、独自の光学特性または電子特性を持つ新素材の開発に使用できます。

コンビナトリアルライブラリー設計

6-ブロモピラゾロ[1,5-a]ピリミジンの縮合ピラゾール構造は、創薬におけるコンビナトリアルライブラリー設計のための特権的な足場となります . その合成的多様性により、新しい治療薬を特定するために不可欠な、広大な化学空間を探求することができます。

光線力学療法

6-ブロモピラゾロ[1,5-a]ピリミジン誘導体の光線力学療法(PDT)における使用に関する研究は、新興分野です . PDTは、光に活性化されると、がん細胞を殺すことができる反応性酸素種を生成する光感受性化合物を用いる治療法です。

作用機序

Safety and Hazards

将来の方向性

Pyrazolo[1,5-A]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that there is potential for future research and development in this area.

生化学分析

Biochemical Properties

6-Bromopyrazolo[1,5-A]pyrimidine is known to interact with various enzymes and proteins. It is a reactant in the synthesis of LDN-212854, a selective and potent inhibitor of the BMP type I receptor kinases

Cellular Effects

It is known to be involved in the synthesis of LDN-212854, which influences cell function by inhibiting the BMP type I receptor kinases .

Molecular Mechanism

At the molecular level, 6-Bromopyrazolo[1,5-A]pyrimidine exerts its effects through its role in the synthesis of LDN-212854 . This compound is a potent inhibitor of the BMP type I receptor kinases, suggesting that it may interact with these enzymes and potentially alter gene expression.

Temporal Effects in Laboratory Settings

It is known to be light-sensitive and should be stored in the dark .

Metabolic Pathways

As a pyrazolopyrimidine, it is part of a larger family of compounds that form the core of a variety of complex chemical compounds, including some pharmaceuticals and pesticides .

特性

IUPAC Name |

6-bromopyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-8-6-1-2-9-10(6)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHTXLUCUNPVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623651 | |

| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

705263-10-1 | |

| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

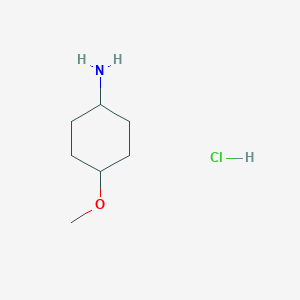

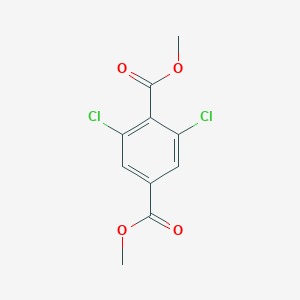

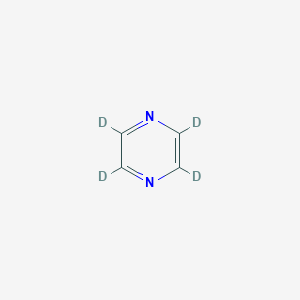

![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)